molecular formula C11H17NO4 B15218578 tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

Cat. No.: B15218578
M. Wt: 227.26 g/mol
InChI Key: SRRUSJVMTGSUDC-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a furo[3,4-b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used

Scientific Research Applications

tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate include other furo[3,4-b]pyrrole derivatives and related heterocyclic compounds. These compounds share structural similarities and may have comparable chemical and biological properties.

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups and the unique arrangement of atoms within its structure. These features can confer distinct reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 4-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(12)6-15-9(7)13/h7-8H,4-6H2,1-3H3

InChI Key

SRRUSJVMTGSUDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1COC2=O

Origin of Product

United States

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